N~1~,N~1~-diethyl-N~4~-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1,4-dicarboxamide
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Overview
Description
N~1~,N~1~-diethyl-N~4~-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1,4-dicarboxamide is a useful research compound. Its molecular formula is C21H32N4O4S and its molecular weight is 436.6 g/mol. The purity is usually 95%.
The exact mass of the compound N~1~,N~1~-diethyl-N~4~-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide is 436.21442669 g/mol and the complexity rating of the compound is 682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Research into the synthesis and properties of N-aminoalkyl derivatives of pyridinedicarboxamides, including compounds with piperidine and pyrrolidine substitutions, highlights the pharmacological potential of such structures. These compounds exhibit a range of activities, with specific derivatives showing lower toxicity and high pharmacological activity at significant dosages (Śladowska et al., 1995). The synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and their evaluation for anti-acetylcholinesterase activity further demonstrate the importance of these structures in developing therapeutic agents (Sugimoto et al., 1990).
Pharmacological Applications
The development of compounds with specific piperidine and pyrrolidine groups, such as the synthesis of piperidines and pyrrolizidines through cyclization of acetylenic sulfones, suggests the broad utility of these scaffolds in creating pharmacologically active molecules. These processes allow for the efficient synthesis of compounds with potential applications in medicinal chemistry, including the production of dendrobatid alkaloids (Back & Nakajima, 2000).
Biological Activity and Drug Development
Compounds with pyrrolidine and piperidine structures have been explored for various biological activities, including anti-inflammatory properties. For example, the synthesis and evaluation of ibuprofen analogs with pyrrolidine, piperidine, and other substitutions have shown significant anti-inflammatory activity, indicating the potential for developing new therapeutic agents based on these frameworks (Rajasekaran et al., 1999).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-N,1-N-diethyl-4-N-(4-pyrrolidin-1-ylsulfonylphenyl)piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O4S/c1-3-23(4-2)21(27)24-15-11-17(12-16-24)20(26)22-18-7-9-19(10-8-18)30(28,29)25-13-5-6-14-25/h7-10,17H,3-6,11-16H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDLDJLRYCTWOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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